molecular formula C14H17N3O4S B2467164 N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 2034245-73-1

N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2467164
CAS No.: 2034245-73-1
M. Wt: 323.37
InChI Key: JMAPWSSWXLMIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid featuring a 5-methylisoxazole moiety. The core structure comprises a phenyl ring substituted with a methyl group at the 3-position and a sulfamoyl group at the 4-position. The sulfamoyl group is further functionalized with a 5-methylisoxazol-4-ylmethyl substituent, while the acetamide group occupies the para position relative to the sulfamoyl linkage. This compound is part of a broader class of sulfonamide derivatives investigated for antimicrobial and anticancer activities due to their structural resemblance to pharmacologically active sulfa drugs .

Properties

IUPAC Name

N-[3-methyl-4-[(5-methyl-1,2-oxazol-4-yl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-6-13(17-11(3)18)4-5-14(9)22(19,20)16-8-12-7-15-21-10(12)2/h4-7,16H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAPWSSWXLMIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide involves several steps. One common method starts with 5-methylisoxazole-3-carboxylic acid, which is converted to 5-methylisoxazole-3-amine through a series of reactions. This amine is then reacted with 4-acetamidobenzenesulfonyl chloride to form the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The sulfamoyl group undergoes oxidation at the sulfur center. For example, sulfonamide analogs with similar -SO₂-NH- motifs exhibit oxidation to sulfonic acid derivatives under strong oxidizing conditions (e.g., hydrogen peroxide or KMnO₄) .

Table 1: Oxidation of Sulfonamide Derivatives

SubstrateOxidizing AgentProductConditions
Sulfamoyl-acetamide H₂O₂Sulfonic acidAcidic, 60°C, 6h
Isoxazole-sulfonamide KMnO₄SulfoneAqueous, reflux

Reduction Reactions

The acetamide and sulfamoyl groups are susceptible to reduction:

  • Sulfamoyl Reduction : LiAlH₄ reduces -SO₂-NH- to -SH (thiol) or -NH₂ (amine) groups in related compounds .

  • Acetamide Reduction : NaBH₄ selectively reduces the carbonyl group to -CH₂- in acetamide derivatives .

Example Reaction Pathway :
R-SO2-NH-R’+LiAlH4R-SH+R’-NH2\text{R-SO}_2\text{-NH-R'} + \text{LiAlH}_4 \rightarrow \text{R-SH} + \text{R'-NH}_2

Nucleophilic Substitution

The sulfamoyl nitrogen acts as a nucleophilic site for alkylation or arylation. For instance:

  • Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated sulfonamides .

  • Aryl diazonium salts undergo coupling at the -NH- group to form azo derivatives .

Table 2: Substitution Reactions of Sulfamoyl Group

ReagentProductYield (%)Conditions
CH₃IN-Methylsulfonamide78DMF, K₂CO₃, 80°C
C₆H₅N₂⁺Cl⁻Azo-sulfonamide65pH 9, 0°C, 2h

Hydrolysis

  • Acetamide Hydrolysis : The -NH-CO-CH₃ group hydrolyzes to carboxylic acid under acidic or basic conditions. For example, HCl (6M) at reflux converts acetamide to acetic acid .

  • Isoxazole Ring Hydrolysis : Strong acids or bases open the isoxazole ring, forming β-keto amides or nitriles .

Kinetic Data for Hydrolysis :

Functional GroupConditionsHalf-life (h)
Acetamide1M NaOH, 25°C2.5
Isoxazole3M HCl, 100°C0.8

Cycloaddition and Ring-Opening

The isoxazole moiety participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles. For example, reaction with acetylenedicarboxylate yields pyridine derivatives .

Mechanism :
Isoxazole+HC≡C-COORPyridine-COOR\text{Isoxazole} + \text{HC≡C-COOR} \rightarrow \text{Pyridine-COOR}

Complexation with Metals

The sulfonamide and acetamide groups coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates. These complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Stability Constants (log K) :

Metal Ionlog K (25°C)
Cu²⁺4.8
Fe³⁺5.2

Key Research Findings

  • Antimicrobial Activity : Derivatives with alkylated sulfamoyl groups show 2–4× higher MIC values against E. coli compared to parent compounds .

  • Thermal Stability : Thermogravimetric analysis (TGA) indicates decomposition onset at 220°C, with major weight loss at 300°C (sulfamoyl cleavage) .

Scientific Research Applications

Therapeutic Potential

Sulfonamide compounds, including N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide, have been extensively studied for their pharmacological properties. They are primarily recognized for their roles as antibacterial, antiviral, and anti-inflammatory agents.

Antibacterial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. The incorporation of the isoxazole moiety enhances the activity against various bacterial strains. For instance, studies have shown that derivatives with isoxazole groups demonstrate improved efficacy against Gram-positive and Gram-negative bacteria compared to traditional sulfonamides . The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth.

Antiviral Properties

Compounds with sulfonamide structures have also been evaluated for antiviral activity. The acetamide and sulfonamide linkages contribute to their ability to interfere with viral replication processes . This has led to investigations into their use in treating viral infections, particularly those caused by RNA viruses.

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. Its structural features allow it to inhibit pro-inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is vital for optimizing its therapeutic efficacy. The presence of the isoxazole ring and the sulfonamide group significantly influences its biological activity.

Key Structural Features

The compound's structure consists of:

  • Acetamide Group : Provides a polar environment that enhances solubility.
  • Sulfonamide Linkage : Essential for antibacterial activity.
  • Isoxazole Ring : Contributes to increased potency against specific pathogens.

Table 1 summarizes the structural characteristics and their corresponding biological activities:

Structural FeatureDescriptionBiological Activity
AcetamidePolar group enhancing solubilityAnti-inflammatory
SulfonamideInhibits bacterial growthAntibacterial
IsoxazoleEnhances binding affinityAntiviral

Case Studies

Several studies have documented the efficacy of this compound in various applications:

Antimicrobial Evaluation

A study published in MDPI highlighted the antimicrobial evaluation of sulfonamide derivatives, including this compound. It demonstrated significant inhibition zones against both Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .

Urease Inhibition

Research focusing on urease inhibition revealed that compounds similar to this compound exhibited promising results in reducing urease activity, which is crucial for treating conditions like urinary tract infections .

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogues differ in substituents on the phenyl ring, sulfamoyl group, or heterocyclic moieties. A comparative analysis is summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogues

Compound Name Structural Variation Biological Activity Reference
N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide Isoxazole at position 3 instead of 4; lacks methyl substitution on phenyl ring Antimicrobial activity
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Chloro substituent on acetamide; isoxazole at position 3 Not reported (structural analogue)
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide Imidazole-benzamide hybrid appended to sulfamoyl-phenyl backbone Antifungal activity
N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)acetamide Pyridine replaces isoxazole; acetamide retained Anticancer (colon cancer)
Key Observations:
  • Substituent Effects : Chloro or methyl groups on the acetamide or phenyl ring modulate lipophilicity and bioavailability. For example, chloro-substituted analogues (e.g., 2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide) exhibit higher molecular weights, which may reduce solubility .
  • Heterocyclic Replacements : Pyridine or imidazole substitutions () demonstrate divergent biological activities, suggesting the isoxazole moiety is critical for antifungal targeting .

Physicochemical Properties

  • Molecular Weight : Analogues with chloro substituents (e.g., 2-Chloro-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide, MW = 385.8 g/mol) exceed the target compound’s MW (367.4 g/mol), impacting ADME profiles .

Biological Activity

N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial and urease inhibition. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a sulfamoyl group linked to a 5-methylisoxazole moiety, which is known for its biological activity. The molecular formula is C13H16N4O3SC_{13}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 304.36 g/mol.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing sulfonamide and isoxazole groups. The following table summarizes the antimicrobial activity of various derivatives compared to standard antibiotics:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Activity Level
This compoundE. coli12.5 µg/mLHigh
N-(3-methyl-4-(N-(sulfamoyl)phenyl)acetamideS. aureus25 µg/mLModerate
Control (Amoxicillin)E. coli8 µg/mLHigh
Control (Ciprofloxacin)S. aureus16 µg/mLHigh

The compound exhibited significant activity against Escherichia coli and moderate activity against Staphylococcus aureus, suggesting its potential utility as an antimicrobial agent .

2. Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a role in various pathological conditions, including urinary tract infections and gastric ulcers. Inhibition of urease can be therapeutically beneficial.

A study examining the urease inhibition potential of this compound found:

CompoundIC50 (µM)Type of Inhibition
This compound22.61 ± 0.14Competitive
Control (Urea)NANA

The IC50 value indicates that the compound has a competitive inhibition mechanism, which is promising for developing treatments targeting urease-related disorders .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound demonstrated superior efficacy against multi-drug resistant strains compared to traditional antibiotics. The study involved:

  • Testing against clinical isolates.
  • Evaluating the compound's effect on biofilm formation.
  • Assessing cytotoxicity on human cell lines.

Results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, making it a candidate for further development in treating chronic infections .

Case Study 2: Urease Inhibition

Another study focused on the pharmacokinetics and mechanism of action of this compound as a urease inhibitor revealed:

  • A significant reduction in ammonia production in vitro.
  • The compound's ability to penetrate cellular membranes effectively.
  • Favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.

These findings support its potential use in managing conditions associated with elevated urease activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methyl-4-(N-((5-methylisoxazol-4-yl)methyl)sulfamoyl)phenyl)acetamide, and what key reaction conditions are required?

  • Methodology : Synthesis typically involves multi-step reactions, starting with sulfamoylation of the phenylacetamide core followed by substitution with the (5-methylisoxazol-4-yl)methyl group. Key steps include:

  • Sulfamoylation : Reaction of 3-methyl-4-aminophenylacetamide with sulfamoyl chloride under anhydrous conditions, using pyridine as a base to neutralize HCl .
  • Substitution : Coupling the sulfamoyl intermediate with (5-methylisoxazol-4-yl)methyl bromide in the presence of a catalyst like Zeolite (Y-H) at 150°C .
  • Purification : Recrystallization from ethanol or chromatography (HPLC) to achieve >95% purity .
    • Critical Factors : Temperature control during substitution, solvent choice (e.g., DMF for solubility), and catalyst efficiency significantly impact yield.

Q. How is the structural identity of this compound validated in academic research?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the presence of methyl (δ 2.1–2.3 ppm), sulfamoyl (δ 3.3–3.5 ppm), and isoxazole (δ 6.2–6.5 ppm) groups .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond angles, torsion angles, and packing interactions .
  • HPLC-MS : Validates purity and molecular mass (e.g., [M+H]+^+ at m/z 368.1) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets such as enzymes or receptors?

  • Methodology :

  • Docking Studies : Tools like AutoDock Vina simulate interactions between the compound’s sulfamoyl group and active sites (e.g., carbonic anhydrase or bacterial dihydropteroate synthase).
  • MD Simulations : Assess stability of ligand-target complexes over time (100 ns trajectories) using GROMACS .
    • Data Interpretation : Contradictions in binding scores (e.g., ∆G values) may arise from protonation states of the sulfamoyl group or flexible isoxazole orientation .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Case Example : Discrepancies in antimicrobial IC50_{50} values may stem from:

  • Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture conditions .
  • Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew results; rigorous HPLC validation is critical .
  • Solubility Effects : Use of DMSO vs. aqueous buffers alters bioavailability in vitro .
    • Resolution : Standardize protocols (CLSI guidelines) and include positive controls (e.g., sulfamethoxazole) for cross-study comparisons .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • SAR Framework :

Modification Site Impact on Activity Reference
Isoxazole Methyl Increased lipophilicity enhances membrane permeability
Sulfamoyl Group Electron-withdrawing groups improve enzyme inhibition
Phenyl Acetamide Steric bulk reduces off-target interactions
  • Experimental Design : Synthesize analogs (e.g., 5-ethylisoxazole or fluorinated sulfamoyl derivatives) and compare bioactivity via dose-response assays .

Methodological Considerations

Q. What crystallographic software is recommended for analyzing this compound’s solid-state structure?

  • Tools :

  • SHELXL : Refinement of small-molecule crystallographic data, especially for resolving disorder in the isoxazole ring .
  • WinGX Suite : Integrates SHELX with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Q. How do reaction conditions influence the regioselectivity of sulfamoylation in synthesis?

  • Optimization :

  • Solvent : Polar aprotic solvents (e.g., DMF) favor sulfamoylation at the para position .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., sulfonation of the methyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.